molecular formula C12H26N2O B13801391 N,N-dimethyl-3-(2,2,3-trimethylpyrrolidin-1-yl)oxypropan-1-amine CAS No. 55030-54-1

N,N-dimethyl-3-(2,2,3-trimethylpyrrolidin-1-yl)oxypropan-1-amine

Cat. No.: B13801391
CAS No.: 55030-54-1
M. Wt: 214.35 g/mol
InChI Key: WHIWBPHLZRJNPI-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine is an organic compound belonging to the class of amines This compound is characterized by the presence of a dimethylamino group attached to a propanamine backbone, with a trimethylpyrrolidinyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine typically involves the reaction of N,N-dimethylpropanamine with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

    Oxidation: Formation of N,N-dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanone.

    Reduction: Formation of N,N-dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic applications, including its role as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its binding affinity and the nature of the target. The trimethylpyrrolidinyl group plays a crucial role in modulating the compound’s activity by influencing its binding interactions and overall stability.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-butanamine
  • N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-pentanamine
  • N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-hexanamine

Uniqueness

N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine is unique due to its specific structural configuration, which imparts distinct physicochemical properties and reactivity. The presence of the trimethylpyrrolidinyl group enhances its stability and solubility, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

55030-54-1

Molecular Formula

C12H26N2O

Molecular Weight

214.35 g/mol

IUPAC Name

N,N-dimethyl-3-(2,2,3-trimethylpyrrolidin-1-yl)oxypropan-1-amine

InChI

InChI=1S/C12H26N2O/c1-11-7-9-14(12(11,2)3)15-10-6-8-13(4)5/h11H,6-10H2,1-5H3

InChI Key

WHIWBPHLZRJNPI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C1(C)C)OCCCN(C)C

Origin of Product

United States

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